molecular formula C3H10ClNS2 B1432728 2-(Methyldisulfanyl)ethan-1-amine hydrochloride CAS No. 131027-12-8

2-(Methyldisulfanyl)ethan-1-amine hydrochloride

Cat. No. B1432728
CAS RN: 131027-12-8
M. Wt: 159.7 g/mol
InChI Key: XPSDIJICFDWRBV-UHFFFAOYSA-N
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Description

“2-(Methyldisulfanyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 131027-12-8 . It has a molecular weight of 159.7 .

Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is 2-(methyldisulfaneyl)ethan-1-amine hydrochloride . The InChI code for this compound is 1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H .

Scientific Research Applications

Ligand Design and Complex Formation

2-(Methyldisulfanyl)ethan-1-amine hydrochloride is utilized in the design of highly flexible chelating ligands for group 13 metals. These ligands are hexadentate (N3O3) tripodal amine phenol ligands, valuable in the synthesis of aluminum, gallium, and indium complexes. They have been characterized using various spectroscopic methods, demonstrating their potential in inorganic chemistry (Liu et al., 1993).

Synthesis and Characterization

This compound is also relevant in the synthesis and identification processes in chemistry. For example, it has been used in the test purchase, identification, and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), showcasing its role in the identification of novel substances (Power et al., 2015).

Radiochemical Synthesis

In radiochemistry, 2-(Methyldisulfanyl)ethan-1-amine hydrochloride contributes to the synthesis of radio-labeled compounds. An example is the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride, indicating its importance in the production of radiopharmaceuticals (Bach & Bridges, 1982).

Catalytic and Chemical Reactions

The compound is useful in studying catalytic activities and chemical reactions. For instance, it has been employed in studies like the evaluation of the carcinostatic activity of similar compounds, providing insights into their potential therapeutic applications (Sassenrath et al., 1955).

Dissociation Constants and Chemical Properties

Research involving 2-(Methyldisulfanyl)ethan-1-amine hydrochloride has also focused on understanding its dissociation constants in water and its chemical properties, contributing to a broader understanding of its behavior in various environments (Simond et al., 2012).

Drug Synthesis and Characterization

Its role extends to the synthesis of drug analogs and characterization, as seen in studies involving the synthesis of 2-(4-azulenyl)ethanamine derivatives, which are analogs of biologically active amines (Kurokawa, 1983).

Corrosion Inhibition Studies

The compound plays a role in corrosion inhibition studies, such as in the evaluation of certain derivatives against corrosion of iron, showcasing its potential in materials science (Kaya et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(methyldisulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSDIJICFDWRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131027-12-8
Record name 2-(methyldisulfanyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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